Home > Products > Screening Compounds P45651 > 3-Fluoro-7-iodoisoquinoline
3-Fluoro-7-iodoisoquinoline -

3-Fluoro-7-iodoisoquinoline

Catalog Number: EVT-13803848
CAS Number:
Molecular Formula: C9H5FIN
Molecular Weight: 273.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Fluoro-7-iodoisoquinoline is a chemical compound classified within the broader family of isoquinolines, which are aromatic heterocyclic compounds. Isoquinolines are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyridine ring. This particular compound features both fluorine and iodine substituents, which can significantly influence its chemical behavior and potential applications in medicinal chemistry.

Source and Classification

3-Fluoro-7-iodoisoquinoline can be sourced from various chemical databases, including PubChem and DrugBank, which provide detailed information about its structure, properties, and potential applications. The compound falls under the category of organoheterocyclic compounds, specifically isoquinolones and derivatives. Its molecular formula is C9H6FNIC_9H_6FNI, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and iodine atoms.

Synthesis Analysis

Methods

The synthesis of 3-fluoro-7-iodoisoquinoline can be achieved through several methods, typically involving halogenation reactions or modifications of existing isoquinoline derivatives. One common approach is the introduction of a fluorine atom at the 3-position followed by iodination at the 7-position.

Technical Details

  1. Starting Materials: The synthesis often begins with isoquinoline or its derivatives.
  2. Reagents: Common reagents include fluorinating agents (e.g., Selectfluor or N-fluorobenzenesulfonimide) for fluorination and iodinating agents (e.g., iodine monochloride or potassium iodide) for iodination.
  3. Conditions: The reactions typically require specific temperature and solvent conditions to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 3-fluoro-7-iodoisoquinoline consists of a fused isoquinoline framework with a fluorine atom at the 3-position and an iodine atom at the 7-position.

Data

  • Molecular Weight: Approximately 227.06 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally around 90-100 °C.
Chemical Reactions Analysis

Reactions

3-Fluoro-7-iodoisoquinoline can participate in various chemical reactions typical of halogenated aromatic compounds:

  1. Nucleophilic Substitution: The iodine substituent can undergo nucleophilic substitution reactions due to its leaving group ability.
  2. Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with other organic molecules.

Technical Details

These reactions often require specific catalysts and conditions to proceed efficiently, including temperature control and the presence of bases or ligands.

Mechanism of Action

Process

The mechanism of action for 3-fluoro-7-iodoisoquinoline primarily relates to its potential as an inhibitor in various biological pathways. The presence of halogen substituents can enhance its binding affinity to target proteins or enzymes.

Data

Studies indicate that similar compounds exhibit activity against non-receptor tyrosine kinases, which are crucial in signal transduction pathways involved in cell growth and differentiation.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light due to the presence of halogens.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the halogen substituents.
Applications

3-Fluoro-7-iodoisoquinoline has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its unique structure allows for modifications that could enhance biological activity against various diseases, particularly those involving kinase signaling pathways. Additionally, it may serve as an intermediate in synthesizing more complex heterocyclic compounds used in drug discovery.

Synthetic Methodologies and Structural Optimization

Halogenation Strategies for Isoquinoline Core Functionalization

Fluorine Introduction via Electrophilic Aromatic Substitution

Electrophilic fluorination of the isoquinoline core requires precision orientation control due to inherent electronic biases. Directed ortho-metalation (DoM) using tert-butylimine-protected precursors enables regioselective C3 fluorination. As demonstrated by Si and Myers, lithiated o-tolualdehyde tert-butylimines undergo trapping with N-fluorobenzenesulfonimide (NFSI) at -78°C to afford 3-fluorinated intermediates in >80% yield [2]. This method capitalizes on the kinetic acidity of the C3 proton and avoids positional isomers. Alternative electrophilic agents like Selectfluor® exhibit reduced regioselectivity for isoquinolines due to competing N-fluorination, though they remain effective for electron-rich fused systems [9] [10].

Iodination Techniques: Direct vs. Transition Metal-Mediated Approaches

C7 iodination employs either electrophilic aromatic substitution (EAS) or transition metal-catalyzed C-H activation. EAS using I₂/oxidant systems (e.g., KHSO₅ or HIO₃) achieves moderate yields (45-65%) but suffers from over-iodination and poor regiocontrol [9]. In contrast, palladium-mediated C-H iodination with I₂ or NIS (N-iodosuccinimide) directed by pyridyl or imine groups provides 7-iodoisoquinolines with >90% regioselectivity [7] [8]. This method leverages chelation-assisted metallation, where Pd(OAc)₂ inserts selectively at the C7 position due to lower steric hindrance versus C4/C5 sites. Brominated precursors (e.g., 7-bromo-3-fluoro-isoquinoline, CAS 2133046-19-0) also undergo halogen exchange using CuI/NaI in DMF at 150°C to access the iodo analogue [7].

Table 2: Comparative Iodination Methods for Isoquinoline C7 Functionalization

MethodConditionsRegioselectivityYield (%)Limitations
Electrophilic (I₂/KHSO₅)DCM, rt, 12hModerate (C5/C7 mix)45-65Over-iodination
Pd-Catalyzed C-H ActivationPd(OAc)₂ (10 mol%), NIS, DCE, 80°CHigh (C7)75-92Requires directing group
Halogen Exchange (Br→I)CuI (2 eq), NaI (3 eq), DMF, 150°CRetention85-94High-temperature requirement

Modular Assembly via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aryl-Iodine Bond Formation

The C7-iodo group in 3-fluoro-7-iodoisoquinoline exhibits exceptional reactivity in palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids proceed at 0.5-1 mol% Pd(dppf)Cl₂ catalyst loading in toluene/ethanol (3:1) at 80°C, achieving conversions >95% within 2 hours [3] [6]. This efficiency enables rapid diversification; for instance, p-fluorophenyl and thiophen-2-yl derivatives were synthesized for neuroendocrine prostate cancer drug discovery campaigns [3]. Electron-deficient boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) require modified conditions (Pd(OAc)₂/XPhos, K₃PO₄, dioxane, 100°C) to overcome reduction side reactions caused by protodeiodination. The fluorine atom remains inert under these conditions, confirming its orthogonal stability to transition metal catalysis [8].

Buchwald-Hartwig Amination for Side-Chain Diversification

Buchwald-Hartwig amination transforms 3-fluoro-7-iodoisoquinoline into pharmacologically relevant amines. Using XantPhos or DavePhos ligands with Pd₂(dba)₃, primary and secondary amines couple at C7 in 70-90% yield [3] [7]. Sterically hindered amines (e.g., tert-butylamine) require bulky electron-rich ligands (e.g., RuPhos) to prevent β-hydride elimination. This approach generated compound libraries for SAR studies against NEPC cell lines, where 4-(morpholinomethyl)phenyl derivatives exhibited IC₅₀ values of 0.47 μM against LASCPC-01 cells [3]. N-Boc-protected amines undergo smooth coupling followed by acidic deprotection, enabling access to free anilines without competing N-quaternization of the isoquinoline nitrogen.

Post-Synthetic Modifications for Bioactive Analogues

Late-Stage Fluorine-Iodine Exchange Reactions

Iodonium salt intermediates enable late-stage radiofluorination for PET tracer development. Treatment of 3-fluoro-7-(phenyl(isoquinolyl))iodonium triflates with K¹⁸F/K₂.2.2 in DMF at 100°C achieves 92% radiochemical conversion (RCC) to ¹⁸F-labeled isoquinolines [5]. This silver-mediated strategy bypasses traditional [¹⁸F]F₂ electrophilic routes, leveraging aryl(isoquinoline)iodonium salts formed via cyclization of o-(tert-butyliminomethyl)phenyl alkynes with AgNO₃, followed by iodination [5]. For non-radioactive applications, halex reactions convert 7-chloro analogues to 7-fluoro derivatives using KF in sulfolane at 180°C, though competing hydrolysis requires anhydrous conditions [9] [10].

Protecting Group Strategies for Selective Functionalization

Orthogonal protection is critical for modifying sensitive functionalities. The isoquinoline nitrogen undergoes N-Boc protection using Boc₂O/DMAP in THF, which withstands subsequent Suzuki couplings but cleaves under trifluoroacetic acid (TFA) during final deprotection [3]. For amino-functionalized side chains, the SEM (2-(trimethylsilyl)ethoxymethyl) group provides stability to both basic (Suzuki) and acidic (iodonium salt formation) conditions. Its removal occurs with TBAF in THF without disturbing the core fluorines [5] [7]. In alkaloid synthesis (e.g., fluorinated aspergillitine), phenolic hydroxyls were protected as tert-butyldimethylsilyl (TBS) ethers before iodination, enabling selective deprotection with HF-pyridine post-coupling [5].

Properties

Product Name

3-Fluoro-7-iodoisoquinoline

IUPAC Name

3-fluoro-7-iodoisoquinoline

Molecular Formula

C9H5FIN

Molecular Weight

273.05 g/mol

InChI

InChI=1S/C9H5FIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H

InChI Key

BIXIWEZINQRPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)F)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.